molecular formula C13H18O2 B2978227 (2S)-2-Methyl-3-(4-methylphenyl)pentanoic acid CAS No. 2248220-87-1

(2S)-2-Methyl-3-(4-methylphenyl)pentanoic acid

Cat. No.: B2978227
CAS No.: 2248220-87-1
M. Wt: 206.285
InChI Key: BRDXEEDISCMKCX-NUHJPDEHSA-N
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Description

(2S)-2-Methyl-3-(4-methylphenyl)pentanoic acid is an organic compound with a complex structure that includes a methyl group and a phenyl group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-3-(4-methylphenyl)pentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with a methyl group and a phenyl group. The reaction conditions typically include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or nickel, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-3-(4-methylphenyl)pentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.

    Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide to introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated derivatives of the original compound.

Scientific Research Applications

(2S)-2-Methyl-3-(4-methylphenyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2S)-2-Methyl-3-(4-methylphenyl)pentanoic acid exerts its effects involves interactions with molecular targets and pathways within cells. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biochemical and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration and the presence of both a methyl group and a phenyl group on the pentanoic acid backbone

Properties

IUPAC Name

(2S)-2-methyl-3-(4-methylphenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-12(10(3)13(14)15)11-7-5-9(2)6-8-11/h5-8,10,12H,4H2,1-3H3,(H,14,15)/t10-,12?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDXEEDISCMKCX-NUHJPDEHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=CC=C(C=C1)C)[C@H](C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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